4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound features a naphthalene group and a phenyl group attached to the piperidine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine typically involves the condensation of naphthalen-2-carbaldehyde with 1-phenylpiperidine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or naphthalene groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced naphthalene derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Naphthalen-1-yl)methylidene]-1-phenylpiperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-methylphenyl)piperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-chlorophenyl)piperidine
Uniqueness
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is unique due to its specific structural features, such as the position of the naphthalene group and the presence of the phenyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91759-51-2 |
---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(naphthalen-2-ylmethylidene)-1-phenylpiperidine |
InChI |
InChI=1S/C22H21N/c1-2-8-22(9-3-1)23-14-12-18(13-15-23)16-19-10-11-20-6-4-5-7-21(20)17-19/h1-11,16-17H,12-15H2 |
InChI Key |
QFWBIQWNAZVRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.